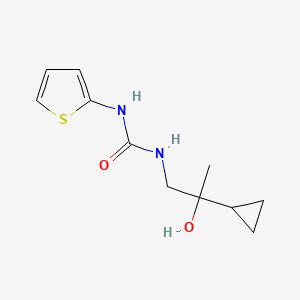

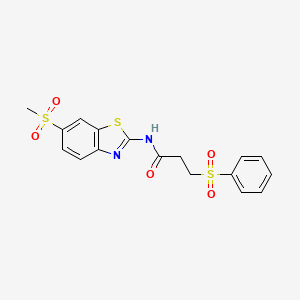

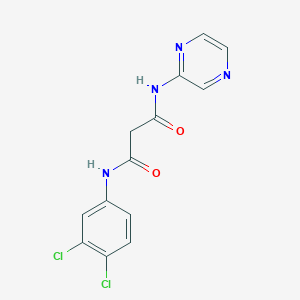

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea, also known as CP-690550, is a small molecule inhibitor of Janus kinase 3 (JAK3). This molecule has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

科学的研究の応用

Applications in Acetylcholinesterase Inhibition

Research indicates that urea derivatives can act as potent acetylcholinesterase inhibitors. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, testing their inhibitory activities against acetylcholinesterase. Their study aimed to optimize the spacer length and test compounds with greater conformational flexibility, revealing that certain structural modifications could enhance inhibitory activities, suggesting potential applications in treating conditions like Alzheimer's disease Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995.

Metabolic Studies

Another study by Welter et al. (2013) focused on 2-Methiopropamine, a thiophene analogue of methamphetamine, examining its metabolism in rats and humans. The research identified major metabolic pathways, including N-demethylation and hydroxylation, facilitated by cytochrome-P450 isoenzymes. This study contributes to understanding the metabolic fate of thiophene derivatives, which can be pivotal in drug design and forensic toxicology Welter, Meyer, Wolf, Weinmann, Kavanagh, & Maurer, 2013.

Synthetic Methodologies

Research into synthetic methodologies for urea derivatives is also significant. Chen et al. (2010) described the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, highlighting the importance of stereochemistry in the biological activity of urea derivatives. Their work provides insights into the synthesis of complex urea derivatives with potential pharmaceutical applications Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010.

Chemical Structure-Activity Relationships

The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives, as studied by Fotsch et al. (2001), show how modifications to chemical structures can influence the activity of urea derivatives as neuropeptide Y5 receptor antagonists. This type of research is crucial for designing more effective therapeutic agents Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001.

特性

IUPAC Name |

1-(2-cyclopropyl-2-hydroxypropyl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-11(15,8-4-5-8)7-12-10(14)13-9-3-2-6-16-9/h2-3,6,8,15H,4-5,7H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNSKGPBZUVEAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CS1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2931516.png)

![3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2931519.png)

![methyl 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2931535.png)

![Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride](/img/structure/B2931537.png)